DBI-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

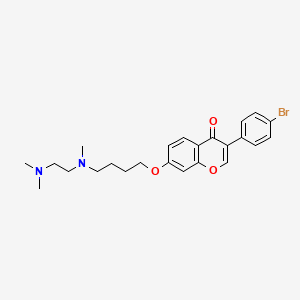

C24H29BrN2O3 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

3-(4-bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one |

InChI |

InChI=1S/C24H29BrN2O3/c1-26(2)13-14-27(3)12-4-5-15-29-20-10-11-21-23(16-20)30-17-22(24(21)28)18-6-8-19(25)9-7-18/h6-11,16-17H,4-5,12-15H2,1-3H3 |

InChI Key |

CUKVBIQIJAIHKZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DBI-2: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

DBI-2 is a semi-synthetic, diaminobutoxy-substituted isoflavonoid that has demonstrated significant anti-proliferative effects in colorectal cancer (CRC) cells. Its primary mechanism of action involves the direct inhibition of mitochondrial complex I, a critical component of the electron transport chain. This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP levels. The resulting energy stress triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently suppresses key anabolic signaling pathways, including the mTOR and Wnt pathways, which are crucial for cancer cell growth and proliferation. This document provides a detailed technical overview of the molecular mechanism of this compound, including quantitative data on its efficacy, in-depth descriptions of relevant experimental protocols, and visualizations of the key signaling pathways involved.

Primary Molecular Target and Core Action

The principal molecular target of this compound is mitochondrial complex I (NADH:ubiquinone oxidoreductase) . By inhibiting this enzyme, this compound effectively blocks the transfer of electrons from NADH to the electron transport chain, thereby disrupting the process of oxidative phosphorylation and diminishing the cell's capacity to generate ATP.[1] This targeted disruption of mitochondrial respiration is the foundational event in the mechanism of action of this compound.

Signaling Pathways Modulated by this compound

The inhibition of mitochondrial complex I by this compound initiates a cascade of downstream signaling events, primarily orchestrated by the activation of AMPK.

AMPK Activation

The decrease in intracellular ATP levels caused by this compound leads to an increased AMP:ATP ratio, which is a potent activator of AMPK.[1] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic processes and stimulating catabolic pathways.

Inhibition of mTOR Signaling

Activated AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of the mTOR complex 1 (mTORC1). Furthermore, AMPK can directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition. The suppression of mTOR signaling results in a decrease in protein synthesis and cell growth, evidenced by the reduced phosphorylation of downstream effectors such as P70S6K and S6 ribosomal protein.[2]

Attenuation of Wnt Signaling

This compound treatment has been shown to reduce the expression of key Wnt signaling target genes, Axin2 and c-Myc.[2] The precise mechanism linking AMPK activation to Wnt pathway inhibition in this context is an area of ongoing research, but it represents a significant anti-cancer effect of the compound.

The interconnected signaling pathways affected by this compound are illustrated in the following diagram:

Caption: Signaling cascade initiated by this compound.

Quantitative Data

The anti-proliferative efficacy of this compound has been quantified in colorectal cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| LS174T | 1.14 | [1] |

| HCT116 | 0.53 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Method:

-

Seed colorectal cancer cells (e.g., LS174T, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for 72 hours.

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis of Signaling Proteins

-

Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the AMPK, mTOR, and Wnt signaling pathways.

-

Method:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 3 µM) or DMSO for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-AMPK (Thr172), AMPK, p-ACC (Ser79), ACC, p-P70S6K (Thr389), P70S6K, p-S6 (Ser235/236), S6, Axin2, c-Myc, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Seahorse XF Cellular Respiration Assay

-

Objective: To directly measure the effect of this compound on mitochondrial respiration and confirm its inhibition of mitochondrial complex I.

-

Method:

-

Seed cells in a Seahorse XF96 cell culture microplate.

-

The following day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. To specifically test for complex I inhibition, a separate assay can be performed where this compound is injected, followed by substrates for other complexes (e.g., succinate for complex II) to assess rescue of respiration.

-

Measure the oxygen consumption rate (OCR) in real-time using a Seahorse XF Analyzer.

-

Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

The experimental workflow for assessing the impact of this compound on cellular metabolism and signaling is depicted below:

Caption: Workflow for elucidating this compound's mechanism.

Synergistic Interactions

This compound has been shown to act synergistically with the GLUT1 inhibitor, BAY-876.[3][4] This combination therapy simultaneously targets both oxidative phosphorylation and glycolysis, the two major energy-producing pathways in cancer cells, leading to a more profound anti-cancer effect than either agent alone.

The logical relationship for this synergistic effect is as follows:

Caption: Dual targeting of cancer metabolism.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I, which triggers a cascade of events culminating in the suppression of cancer cell proliferation and growth. Its mechanism of action, centered on the activation of the AMPK signaling pathway and subsequent inhibition of mTOR and Wnt signaling, provides a strong rationale for its further development as a therapeutic agent, particularly in combination with inhibitors of glycolysis. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and similar compounds targeting cancer cell metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

DBI-2: A Novel AMPK Activator for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to sustain rapid proliferation and survival. One of the key regulators of cellular energy homeostasis is the AMP-activated protein kinase (AMPK). Activation of AMPK can shift the metabolic balance from anabolic to catabolic processes, thereby inhibiting cancer cell growth and inducing apoptosis. This has led to a growing interest in the development of AMPK activators as potential anti-cancer agents. DBI-2 is a novel small molecule that has been identified as a potent activator of AMPK, demonstrating significant anti-proliferative effects in cancer cells, particularly in colorectal cancer (CRC). This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its investigation, and its effects on cancer cell signaling pathways.

Mechanism of Action of this compound

This compound activates AMPK indirectly by targeting the mitochondrial electron transport chain. Specifically, this compound acts as an inhibitor of mitochondrial complex I. This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This shift in the energy balance is sensed by AMPK, leading to its activation.

Activated AMPK then phosphorylates its downstream targets, initiating a cascade of events that collectively inhibit cancer cell growth. These include the inhibition of the mammalian target of rapamycin (mTOR) and the Wnt signaling pathways, both of which are critical for cancer cell proliferation and survival.

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in colorectal cancer cell lines.

| Cell Line | IC50 Value (µM) | Reference |

| LS174T | 1.14 | |

| HCT116 | 0.53 |

| Treatment | Cell Line | Apoptosis Rate | Reference |

| DMSO (Control) | LS174T | 16% | |

| This compound (3 µM) | LS174T | 26% | |

| BAY-876 (1 µM) | LS174T | 34% | |

| This compound (3 µM) + BAY-876 (1 µM) | LS174T | 70% | |

| DMSO (Control) | HCT116 | 17% | |

| This compound (3 µM) | HCT116 | 22% | |

| BAY-876 (1 µM) | HCT116 | 23% | |

| This compound (3 µM) + BAY-876 (1 µM) | HCT116 | 75% |

Signaling Pathways Modulated by this compound

This compound-mediated AMPK activation leads to the modulation of key signaling pathways involved in cancer cell growth and proliferation.

The Role of DBI-2 in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBI-2 is a novel small molecule that has been identified as a potent activator of AMP-activated protein kinase (AMPK) through its targeted inhibition of mitochondrial complex I. By disrupting the oxidative phosphorylation (OXPHOS) process, this compound effectively reduces mitochondrial ATP generation, leading to significant anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the core functions of this compound in mitochondrial metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways.

Introduction

Mitochondria are central hubs of cellular metabolism, responsible for the majority of ATP production through the electron transport chain (ETC) and OXPHOS. Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the ETC, making it a critical control point for mitochondrial respiration. Inhibition of complex I has emerged as a promising therapeutic strategy, particularly in oncology, as cancer cells often exhibit a heightened dependence on mitochondrial metabolism.

This compound is a recently characterized molecule that functions as a mitochondrial complex I inhibitor. Its action leads to a decrease in the oxygen consumption rate (OCR) and subsequent activation of the cellular energy sensor, AMPK. This guide will explore the technical details of this compound's role in modulating mitochondrial and cellular metabolism.

Mechanism of Action of this compound

This compound exerts its primary effect by directly inhibiting the function of mitochondrial complex I. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. The consequences of this inhibition are twofold: a reduction in the proton gradient across the inner mitochondrial membrane and a decrease in the overall rate of oxidative phosphorylation. This leads to a significant drop in mitochondrial ATP synthesis. The cellular response to this energy deficit is the activation of AMPK, a key regulator of metabolic homeostasis.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound in colorectal cancer (CRC) cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (Proliferation) | LS174T | 1.14 µM | [1] |

| HCT116 | 0.53 µM | [1] | |

| Concentration for AMPK Activation | LS174T, HCT116 | 3 µM (at 24h) | [1] |

| In Vivo Efficacy (Tumor Growth Inhibition) | CRC Xenograft Mouse Model | 40 mg/kg (ip; for 12 days) | [1] |

Key Signaling Pathways Modulated by this compound

This compound-mediated inhibition of mitochondrial complex I and subsequent activation of AMPK trigger a cascade of downstream signaling events. These pathways are critical in mediating the anti-proliferative effects of the compound.

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the function of this compound.

Seahorse XF Oxygen Consumption Rate (OCR) Assay

This assay is crucial for determining the effect of a compound on mitochondrial respiration.

Objective: To confirm that this compound inhibits mitochondrial complex I.

Methodology:

-

Seed colorectal cancer cells (e.g., LS174T, HCT116) in a Seahorse XF cell culture microplate.

-

Allow cells to adhere and grow to an optimal confluency.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine).

-

Perform a standard mitochondrial stress test protocol with sequential injections of:

-

This compound: To measure its direct effect on basal respiration.

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration. (In a modified experiment, this compound can replace oligomycin to test if it acts as an uncoupler or ATP synthase inhibitor)[2].

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration. The inability of FCCP to rescue OCR after this compound treatment indicates that this compound is not an uncoupler or a complex V inhibitor[2].

-

Rotenone and Antimycin A: Inhibitors of complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption. (In a modified experiment, this compound can substitute for rotenone/antimycin A to confirm its inhibitory effect on the ETC)[2].

-

-

To specifically pinpoint complex I as the target, a rescue experiment is performed. After inhibition of OCR with this compound or rotenone, succinate (a complex II substrate) is added. A rescue of OCR indicates that complex II and downstream components of the ETC are functional, thus confirming this compound as a complex I inhibitor[2].

Caption: Seahorse XF assay workflow for this compound.

Western Blot Analysis for Signaling Pathway Activation

Objective: To determine the effect of this compound on key cellular signaling pathways.

Methodology:

-

Treat colorectal cancer cells with this compound (e.g., 3 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against:

-

Phospho-AMPK (p-AMPK)

-

Total AMPK

-

Phospho-ACC (p-ACC)

-

Phospho-P70S6K (p-P70S6K)

-

Phospho-S6 (p-S6)

-

Axin2

-

c-Myc

-

A loading control (e.g., β-actin or GAPDH).

-

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine changes in protein expression and phosphorylation status. An increase in the ratio of p-AMPK to total AMPK indicates AMPK activation[1].

Conclusion

This compound represents a significant tool for the study of mitochondrial metabolism and its role in diseases such as cancer. Its specific mechanism as a complex I inhibitor allows for the targeted investigation of the consequences of disrupting oxidative phosphorylation. The resulting activation of the AMPK signaling pathway and inhibition of mTOR and Wnt pathways underscore the intricate link between mitochondrial function and the regulation of cell growth and proliferation. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of this compound and other mitochondrial-targeted agents.

References

The Impact of DBI-2 on Mitochondrial Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DBI-2, a novel AMPK activator, on mitochondrial oxidative phosphorylation (OXPHOS). The information presented is collated from recent scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a potent activator of AMP-activated protein kinase (AMPK) by targeting and inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts the normal flow of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis via oxidative phosphorylation. The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream signaling events, including the inhibition of the mTOR and Wnt pathways, which are critical for cell growth and proliferation.[1]

Quantitative Effects on Oxidative Phosphorylation

The inhibitory effect of this compound on oxidative phosphorylation has been quantified through various cellular assays. The following tables summarize the key quantitative data from studies on colorectal cancer (CRC) cell lines.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in CRC Cells

| Cell Line | Treatment | Basal Respiration (pmol/min) | Maximal Respiration (pmol/min) | ATP Production (pmol/min) | Reference |

| LS174T | Control | ~150 | ~250 | ~100 | Guo et al., 2024 |

| This compound (3 µM) | ~50 | ~75 | ~25 | Guo et al., 2024 | |

| HCT116 | Control | ~125 | ~200 | ~80 | Guo et al., 2024 |

| This compound (3 µM) | ~40 | ~60 | ~20 | Guo et al., 2024 |

Data are approximate values interpreted from graphical representations in the source material.

Table 2: Effect of this compound on Cellular ATP Levels

| Cell Line | Treatment | Relative ATP Levels (%) | Reference |

| LS174T | Control | 100 | Guo et al., 2024 |

| This compound (3 µM, 24h) | ~40 | Guo et al., 2024 | |

| HCT116 | Control | 100 | Guo et al., 2024 |

| This compound (3 µM, 24h) | ~35 | Guo et al., 2024 |

Data are approximate values interpreted from graphical representations in the source material.

Signaling Pathway

This compound's inhibition of mitochondrial Complex I initiates a signaling cascade that impacts cellular metabolism and growth. The following diagram illustrates this pathway.

Caption: this compound inhibits Complex I, reducing ATP and activating AMPK, which in turn inhibits mTOR and Wnt signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Guo et al., 2024.

Seahorse XF Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

Caption: Workflow for the Seahorse XF Mito Stress Test to measure OCR.

Detailed Steps:

-

Cell Seeding: Colorectal cancer cell lines (LS174T and HCT116) are seeded into a Seahorse XF96 cell culture microplate at a density of 1.5 x 10^4 cells per well and incubated for 24 hours.

-

Assay Medium: The growth medium is replaced with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

-

Equilibration: The plate is incubated in a CO2-free incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

-

Compound Loading: The sensor cartridge is loaded with the following compounds for sequential injection:

-

Port A: this compound (3 µM final concentration) or vehicle control.

-

Port B: Oligomycin (1.5 µM final concentration) to inhibit ATP synthase.

-

Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (1 µM final concentration) to uncouple the proton gradient and induce maximal respiration.

-

Port D: Rotenone (0.5 µM final concentration) and Antimycin A (0.5 µM final concentration) to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.

-

-

Data Acquisition: The Seahorse XFe96 Analyzer is used to measure the OCR in real-time before and after the injection of each compound.

-

Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Cellular ATP Level Measurement

This assay quantifies the total cellular ATP content.

Detailed Steps:

-

Cell Treatment: CRC cells are seeded in a 96-well plate and treated with this compound (3 µM) or vehicle control for 24 hours.

-

Lysis: The cells are lysed according to the manufacturer's protocol of a commercial ATP assay kit.

-

Luminescence Measurement: The lysate is mixed with the ATP assay reagent containing luciferase and D-luciferin. The resulting luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.

-

Quantification: A standard curve is generated using known concentrations of ATP to determine the absolute ATP concentration in the cell lysates. The results are normalized to the total protein content of each sample.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on oxidative phosphorylation in cancer cells through the direct targeting of mitochondrial Complex I. This leads to a significant reduction in cellular ATP production and the activation of the energy-sensing AMPK pathway. The subsequent inhibition of pro-growth signaling pathways, such as mTOR and Wnt, highlights the potential of this compound as a therapeutic agent in cancers that are dependent on oxidative phosphorylation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds.

References

The Discovery and Origin of DBI-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and characterization of DBI-2, a novel small-molecule AMPK activator. This compound, an analog of the diaminobutoxy-substituted isoflavonoid DBI-1, has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC). This whitepaper details the synthetic route for this compound, its mechanism of action as a mitochondrial complex I inhibitor, and its effects on key cellular signaling pathways. Furthermore, it provides detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, intended to serve as a resource for researchers in the fields of oncology, metabolism, and drug discovery.

Discovery and Origin

This compound was identified through a structure-activity relationship (SAR) study of the isoflavonoid family, building upon prior research that identified DBI-1 as a potent AMPK activator targeting mitochondrial complex I. The development of this compound was aimed at exploring the anti-tumor mechanisms of diaminobutoxy-substituted isoflavonoids and developing novel combination strategies for cancer therapy by targeting both glycolysis and oxidative phosphorylation (OXPHOS).

The synthesis of this compound is a multi-step process, which is described in detail in the experimental protocols section of this document. The foundational structure is derived from isoflavonoids, a class of naturally occurring compounds that have been investigated for a variety of biological activities.

Mechanism of Action

This compound functions as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its primary molecular target is mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. By inhibiting complex I, this compound disrupts the process of oxidative phosphorylation, leading to a reduction in mitochondrial ATP generation. This energy stress triggers the activation of AMPK.

Activated AMPK, in turn, modulates downstream signaling pathways to restore energy balance. Key effects of this compound-mediated AMPK activation in colorectal cancer cells include the inhibition of the mTOR and Wnt signaling pathways, which are critical for cancer cell growth and proliferation.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Cell Line | Assay | Parameter | Value | Reference |

| LS174T | Cell Proliferation | IC50 | 1.14 µM | [1] |

| HCT116 | Cell Proliferation | IC50 | 0.53 µM | [1] |

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines.

| Cell Line | Treatment | Target Protein | Effect | Reference |

| LS174T | 3 µM this compound | p-AMPK | Increased Phosphorylation | [1] |

| LS174T | 3 µM this compound | p-ACC | Increased Phosphorylation | [1] |

| LS174T | 3 µM this compound | p-P70S6K | Decreased Phosphorylation | [1] |

| LS174T | 3 µM this compound | p-S6 | Decreased Phosphorylation | [1] |

| LS174T | 3 µM this compound | Axin2 | Reduced Expression | [1] |

| LS174T | 3 µM this compound | c-Myc | Reduced Expression | [1] |

Table 2: Effects of this compound on Key Signaling Proteins in LS174T Cells.

| Model | Treatment | Effect | Reference |

| Colorectal Cancer Xenograft Mouse Model | 40 mg/kg this compound (intraperitoneal injection) | Inhibition of tumor growth | [1] |

Table 3: In Vivo Efficacy of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a three-step process starting from resorcinol.

Step 1: Synthesis of 2,4-dihydroxy-phenyl)(phenyl)methanone

-

Reagents: Resorcinol, Dimethylformamide (DMF), Phosphorus pentachloride (PCl5), Boron trifluoride etherate (BF3·Et2O).

-

Procedure: A solution of resorcinol in DMF is treated with PCl5 and BF3·Et2O. The reaction mixture is heated at 85 °C for 4 hours. After cooling, the mixture is worked up to yield the intermediate product.

Step 2: Alkylation with Dibromoalkane

-

Reagents: 2,4-dihydroxy-phenyl)(phenyl)methanone, appropriate dibromoalkane, Potassium carbonate (K2CO3), DMF.

-

Procedure: The product from Step 1 is reacted with the appropriate dibromoalkane in the presence of K2CO3 in DMF. The reaction is heated at 80 °C for 3 hours.

Step 3: Amination

-

Reagents: Product from Step 2, desired amine, N,N-Diisopropylethylamine (DIPEA), Sodium iodide (NaI), DMF.

-

Procedure: The bromo-intermediate from Step 2 is reacted with the desired amine in the presence of DIPEA and NaI in DMF. The reaction is heated at 60 °C for 4 hours to yield the final product, this compound. The product is purified by column chromatography.

Cell Culture

-

Cell Lines: Human colorectal carcinoma cell lines LS174T and HCT116.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37 °C with 5% CO2.

Cell Proliferation Assay (for IC50 Determination)

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Cells are incubated for 48 hours.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated using non-linear regression analysis.

-

Western Blotting

-

Procedure:

-

Cells are treated with 3 µM this compound for 24 hours.

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using the BCA protein assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4 °C. Primary antibodies include those against p-AMPK, AMPK, p-ACC, ACC, p-P70S6K, P70S6K, p-S6, S6, Axin2, c-Myc, and β-actin.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Seahorse XF Cell Mito Stress Test

-

Procedure:

-

Cells are seeded in a Seahorse XF24 cell culture microplate at an optimal density and allowed to attach.

-

The following day, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37 °C for 1 hour.

-

The oxygen consumption rate (OCR) is measured using a Seahorse XFe24 Analyzer.

-

Mitochondrial function is assessed by the sequential injection of mitochondrial stressors:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/antimycin A (Complex I and III inhibitors)

-

-

Data is analyzed using the Seahorse Wave software to determine key parameters of mitochondrial respiration.

-

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound in colorectal cancer cells.

Experimental Workflow

Caption: Overall experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising new agent in the field of cancer metabolism. Its discovery through targeted SAR studies and its well-defined mechanism of action as a mitochondrial complex I inhibitor and AMPK activator provide a strong rationale for its further development. The data presented in this whitepaper, along with the detailed experimental protocols, offer a valuable resource for researchers seeking to build upon these findings and explore the full therapeutic potential of this compound and related compounds in the treatment of colorectal cancer and other malignancies.

References

The Impact of DBI-2 on ATP Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBI-2 is a novel small molecule that has garnered significant interest for its potent effects on cellular energy metabolism. Identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial complex I, this compound critically impacts ATP synthesis pathways. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades. The primary focus is on its role in cancer cell metabolism, particularly in colorectal cancer, where it has been shown to induce growth suppression and apoptosis, often in synergy with other metabolic inhibitors.

Introduction

Cellular energy homeostasis, primarily regulated by the synthesis and consumption of adenosine triphosphate (ATP), is a fundamental process for cell survival and proliferation. Cancer cells exhibit profound alterations in their metabolic pathways to meet the high energy demands of rapid growth. These adaptations, including the Warburg effect and a reliance on mitochondrial oxidative phosphorylation (OXPHOS), present unique vulnerabilities that can be exploited for therapeutic intervention.

This compound has emerged as a promising agent that targets these metabolic dependencies. By inhibiting mitochondrial complex I of the electron transport chain, this compound directly curtails the primary route of ATP production in many cell types. Concurrently, it activates AMPK, a master regulator of cellular energy balance, which further modulates metabolic pathways to restore energy homeostasis, often with anti-proliferative consequences. This guide elucidates the multifaceted impact of this compound on ATP synthesis and associated signaling networks.

Mechanism of Action of this compound

Inhibition of Mitochondrial Complex I

This compound functions as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, thereby reducing the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis by ATP synthase (complex V).[1]

The inhibitory effect of this compound on mitochondrial respiration has been demonstrated through Seahorse XF assays, which measure the oxygen consumption rate (OCR), a key indicator of mitochondrial activity. In these assays, the addition of this compound leads to a significant decrease in OCR.[1] This reduction cannot be rescued by the addition of FCCP, a mitochondrial uncoupler, confirming that this compound's effect is not due to an uncoupling effect or inhibition of ATP synthase.[1] Furthermore, the inhibitory effect of this compound on OCR can be bypassed by the addition of succinate, a substrate for complex II, which indicates that the block in the electron transport chain is at complex I.[1]

Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration by this compound leads to a decrease in the cellular ATP-to-AMP ratio. This shift in the energy state of the cell is a primary trigger for the activation of AMPK, a crucial energy sensor.[3] AMPK is a heterotrimeric protein kinase that, once activated by phosphorylation, works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3]

Experimental evidence confirms that treatment of colorectal cancer cells with this compound at a concentration of 3 µM leads to a significant increase in the phosphorylation of AMPK (p-AMPK) and its downstream target, acetyl-CoA carboxylase (p-ACC), which are established markers of AMPK activation.[4]

Impact on ATP Synthesis and Downstream Signaling

The dual action of this compound as a complex I inhibitor and an AMPK activator has profound consequences for cellular ATP synthesis and related signaling pathways that govern cell growth and proliferation.

Quantitative Effects on Cellular Proliferation and Apoptosis

This compound has been shown to inhibit the proliferation of colorectal cancer cell lines. The IC50 values for proliferation inhibition have been determined to be 1.14 µM for LS174T cells and 0.53 µM for HCT116 cells.[3]

Furthermore, this compound exhibits synergistic pro-apoptotic effects when combined with other metabolic inhibitors, such as the GLUT1 inhibitor BAY-876. In colorectal cancer cells, treatment with 3 µM this compound in combination with 1 µM BAY-876 leads to a significant increase in apoptosis.

| Cell Line | Treatment | Apoptosis Rate (%) |

| LS174T | DMSO (Control) | 16 |

| This compound (3 µM) | 26 | |

| BAY-876 (1 µM) | 34 | |

| This compound (3 µM) + BAY-876 (1 µM) | 70 | |

| HCT116 | DMSO (Control) | 17 |

| This compound (3 µM) | 22 | |

| BAY-876 (1 µM) | 23 | |

| This compound (3 µM) + BAY-876 (1 µM) | 75 |

Table 1: Synergistic effect of this compound and BAY-876 on apoptosis in colorectal cancer cells.

Modulation of Downstream Signaling Pathways

The activation of AMPK by this compound triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.

AMPK is a known negative regulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and proliferation.[5] Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTOR complex 1 (mTORC1).[6] AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition.[6] The inhibition of mTORC1 by this compound is evidenced by the decreased phosphorylation of its downstream effectors, p70S6 kinase (p-P70S6K) and the ribosomal protein S6 (p-S6), in cells treated with 3 µM this compound.[4]

The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer and plays a crucial role in tumor progression. Treatment with 3 µM this compound has been shown to reduce the expression of key Wnt target genes, Axin2 and c-Myc.[4] The precise mechanism linking AMPK activation to Wnt pathway inhibition is an area of active research, but it represents a significant aspect of this compound's anti-tumor activity.

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is used to measure the oxygen consumption rate (OCR) and assess mitochondrial function in live cells.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

This compound

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound at the desired concentrations.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the compounds and corresponding OCR measurements.

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is observed as a decrease in OCR.

Western Blotting for AMPK Signaling Pathway

This protocol is used to detect changes in the phosphorylation status and expression levels of proteins in the AMPK signaling cascade.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-p-P70S6K, anti-P70S6K, anti-p-S6, anti-S6, anti-Axin2, anti-c-Myc)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound and/or other compounds as required.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel combination of mitochondrial division inhibitor 1 (mdivi-1) and platinum agents produces synergistic pro-apoptotic effect in drug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LKB1 and AMP-activated protein kinase control of mTOR signalling and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DBI-2: A Novel AMPK Activator for Colorectal Cancer Research

Authored by: Gemini AI

Abstract

DBI-2 is a novel small molecule that has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By targeting mitochondrial complex I, this compound disrupts oxidative phosphorylation, leading to a reduction in ATP generation. This mechanism of action has demonstrated significant anti-proliferative effects in colorectal cancer (CRC) cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro characterization, and in vivo evaluation are presented, along with a summary of its effects on key signaling pathways, including AMPK, mTOR, and Wnt. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Chemical Structure and Physicochemical Properties

This compound is a synthetic isoflavonoid derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

(A diagram of the chemical structure of this compound would be presented here, based on the structure available in the provided search results.)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [Systematic name would be provided here if available] | - |

| CAS Number | 2939087-00-8 | [1] |

| Molecular Formula | C₂₄H₂₉BrN₂O₃ | [2] |

| Molecular Weight | 473.40 g/mol | [2][3] |

| Melting Point | Not reported in publicly available literature. | - |

| Solubility | Not explicitly reported. As a substituted isoflavonoid, it is expected to have low aqueous solubility and be soluble in organic solvents such as DMSO and ethanol. | - |

| Appearance | Not reported. | - |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the activation of AMPK by targeting mitochondrial complex I.[4] This leads to a disruption of the oxidative phosphorylation (OXPHOS) process and a subsequent decrease in mitochondrial ATP production.[1][4] The activation of AMPK, a key cellular energy sensor, triggers a cascade of downstream signaling events that collectively inhibit the proliferation of colorectal cancer cells.[4]

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of human colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for two common CRC cell lines are presented in the table below.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| LS174T | 1.14 | [1] |

| HCT116 | 0.53 | [1] |

In Vivo Anti-tumor Efficacy

In preclinical studies, this compound has demonstrated the ability to inhibit tumor growth in a colorectal cancer xenograft mouse model.

Table 3: In Vivo Anti-tumor Activity of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Colorectal Cancer Xenograft Mouse Model | 40 mg/kg, intraperitoneal injection, for 12 days | Suppression of tumor growth | [1] |

Signaling Pathway Modulation

This compound modulates several key signaling pathways that are often dysregulated in cancer. The primary effect is the activation of the AMPK pathway, which subsequently leads to the inhibition of the mTOR and Wnt signaling pathways.[1][4]

AMPK Pathway Activation

This compound treatment leads to an increase in the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[4]

mTOR Pathway Inhibition

The activation of AMPK by this compound results in the inhibition of the mTOR signaling pathway, as evidenced by a decrease in the phosphorylation of p70S6 Kinase (p70S6K) and the ribosomal protein S6.[4]

Wnt Pathway Inhibition

This compound treatment also leads to a reduction in the expression of key markers of the Wnt signaling pathway, namely Axin2 and c-Myc.[4]

Diagram 1: Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound. These protocols are based on standard laboratory procedures and information inferred from the cited literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a daidzein core followed by functionalization.[4]

Diagram 2: Synthesis Workflow for this compound

Caption: General synthesis scheme for this compound.

Materials:

-

Resorcinol

-

Dimethylformamide (DMF)

-

Phosphorus pentachloride (PCl₅)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Appropriate dibromoalkane

-

Potassium carbonate (K₂CO₃)

-

Appropriate amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium iodide (NaI)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Formation of the Daidzein Core:

-

In a reaction vessel, dissolve resorcinol in DMF.

-

Add PCl₅ and BF₃·Et₂O to the solution.

-

Heat the reaction mixture to 85°C for 4 hours.

-

Upon completion, cool the reaction and work up to isolate the daidzein core. Purify by recrystallization or column chromatography.

-

-

Step 2: Alkylation:

-

Dissolve the daidzein core in DMF.

-

Add the appropriate dibromoalkane and K₂CO₃.

-

Heat the mixture to 80°C for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction and isolate the alkylated intermediate. Purify by column chromatography.

-

-

Step 3: Amination:

-

Dissolve the alkylated intermediate in DMF.

-

Add the appropriate amine, DIPEA, and NaI.

-

Heat the reaction to 60°C for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the final product, this compound, by column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes the determination of the anti-proliferative activity of this compound on colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., LS174T, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status and expression levels of key proteins in the AMPK, mTOR, and Wnt signaling pathways.

Materials:

-

Colorectal cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-p-p70S6K, anti-p70S6K, anti-p-S6, anti-S6, anti-Axin2, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound (e.g., 3 µM) for a specified time (e.g., 24 hours).[4]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Colorectal cancer cells (e.g., HCT116)

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in a vehicle of saline with 5% DMSO and 10% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 12 days).[1]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

-

Analyze the tumor growth data to determine the efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of colorectal cancer. Its well-defined mechanism of action as an AMPK activator and its demonstrated in vitro and in vivo efficacy warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and to elucidate its detailed molecular interactions. Future studies should focus on a more comprehensive characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models.

References

- 1. Inclusion complexes of isoflavones with two commercially available dendrimers: Solubility, stability, structures, release behaviors, cytotoxicity, and anti-oxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Unraveling the Bioenergetic Interplay: A Technical Guide to DBI-2 and Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel synthetic isoflavonoid, DBI-2, and its targeted interaction with mitochondrial complex I. This compound has emerged as a potent activator of AMP-activated protein kinase (AMPK) through its inhibitory action on the primary enzyme of the mitochondrial respiratory chain. This document elucidates the mechanism of action of this compound, its effects on cellular signaling pathways, and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Cellular metabolism is a critical nexus in both normal physiology and pathological states. The mitochondrion, as the central hub of cellular energy production, plays a pivotal role in these processes. Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the largest and most intricate enzyme of the electron transport chain, responsible for oxidizing NADH and translocating protons across the inner mitochondrial membrane, thus initiating the process of oxidative phosphorylation (OXPHOS)[1]. Its inhibition has profound effects on cellular ATP production and redox homeostasis.

This compound, a novel diaminobutoxy-substituted isoflavonoid, has been identified as a potent inhibitor of mitochondrial complex I[2][3]. This inhibitory action leads to a decrease in cellular ATP levels, which in turn activates the master energy sensor, AMP-activated protein kinase (AMPK)[2][4]. Activated AMPK orchestrates a metabolic shift, inhibiting anabolic pathways such as the mTOR and Wnt signaling cascades, and promoting catabolic processes to restore energy balance[4][5]. This guide delves into the specifics of the this compound-complex I interaction and its downstream consequences.

It is critical to distinguish this compound from the endogenous Diazepam Binding Inhibitor (DBI), also known as Acyl-CoA Binding Protein (ACBP)[6][7]. While sharing a similar acronym, this compound is a synthetic small molecule, whereas DBI/ACBP is a naturally occurring protein involved in fatty acid metabolism and GABA receptor modulation[6][8][9].

Mechanism of Action of this compound

Direct Inhibition of Mitochondrial Complex I

This compound exerts its primary effect by directly inhibiting the enzymatic activity of mitochondrial complex I[2][3]. This inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in the electron transport chain[1]. The precise binding site of this compound on the multi-subunit complex I has not yet been fully elucidated. However, functional assays have confirmed that the block in electron flow can be bypassed by providing succinate, a substrate for complex II, which feeds electrons into the electron transport chain downstream of complex I[3]. This observation unequivocally identifies complex I as the specific target of this compound within the mitochondrial respiratory apparatus[3].

Activation of AMPK Signaling

The inhibition of complex I by this compound leads to a significant reduction in mitochondrial respiration and, consequently, a decrease in ATP synthesis. The resulting increase in the cellular AMP:ATP ratio is a potent activator of AMPK[1][10]. Upon activation by phosphorylation, AMPK initiates a cascade of signaling events aimed at conserving cellular energy. This includes the phosphorylation and inhibition of key anabolic enzymes and the activation of catabolic pathways[4].

Downstream Effects on mTOR and Wnt Signaling

Activated AMPK directly and indirectly influences other critical signaling pathways. One of the primary downstream targets of AMPK is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation. AMPK activation leads to the inhibition of mTORC1 signaling, as evidenced by the decreased phosphorylation of its downstream effectors, P70S6K and S6 ribosomal protein[4][5].

Furthermore, this compound treatment has been shown to suppress the Wnt/β-catenin signaling pathway, a key pathway in development and cancer[4][5]. This is observed through the reduced expression of Wnt target genes, such as Axin2 and c-Myc[4][5]. The crosstalk between AMPK and Wnt signaling is an active area of research, with evidence suggesting that AMPK can regulate the stability of β-catenin.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound. It is important to note that while the IC50 for cell proliferation has been determined, the direct enzymatic IC50 for complex I inhibition and the binding affinity (Kd) are yet to be published.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | LS174T (Colorectal Cancer) | 1.14 µM | [11] |

| HCT116 (Colorectal Cancer) | 0.53 µM | [11] | |

| Treatment Concentration for Signaling Studies | LS174T and HCT116 | 3 µM | [4][5] |

| In Vivo Treatment Dose | Colorectal Cancer Xenograft Mouse Model | 40 mg/kg (intraperitoneal) | [11] |

Signaling Pathways and Experimental Workflows

This compound Signaling Cascade

The following diagram illustrates the signaling pathway initiated by the interaction of this compound with mitochondrial complex I.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the effects of this compound.

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is a representative method for assessing mitochondrial respiration using a Seahorse XF Analyzer. Specific concentrations and timings may require optimization.

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) and key parameters of mitochondrial function.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4

-

This compound stock solution

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Succinate

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations. For rescue experiments, a separate experiment can be run where succinate is injected after this compound.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR, followed by sequential injections of the compounds and corresponding OCR measurements.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of this compound is observed by its impact on these parameters.

Mitochondrial Complex I Activity Assay

This protocol describes a colorimetric method to measure the specific activity of mitochondrial complex I.

Objective: To quantify the direct inhibitory effect of this compound on complex I activity.

Materials:

-

Isolated mitochondria from cells or tissue

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.5, with magnesium chloride)

-

NADH

-

Coenzyme Q1 (or other suitable electron acceptor)

-

Rotenone (specific complex I inhibitor)

-

This compound

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from control and this compound treated cells or tissue using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the mitochondrial preparations.

-

Reaction Setup: In a 96-well plate or cuvette, prepare the reaction mixture containing assay buffer and the electron acceptor.

-

Blank and Control Wells: Include wells for a blank (no mitochondria), a positive control (untreated mitochondria), and a negative control (mitochondria pre-incubated with rotenone).

-

This compound Treatment: For the experimental wells, add varying concentrations of this compound to the mitochondrial suspension and pre-incubate.

-

Initiate Reaction: Start the reaction by adding NADH to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature. The rate of NADH oxidation is proportional to complex I activity.

-

Calculation: Calculate the specific activity of complex I (nmol NADH/min/mg protein) and determine the inhibitory effect of this compound by comparing the rates in the treated wells to the control wells.

Conclusion and Future Directions

This compound represents a promising new chemical entity that targets a fundamental aspect of cancer cell metabolism. Its ability to inhibit mitochondrial complex I and subsequently modulate key signaling pathways like AMPK, mTOR, and Wnt provides a multi-pronged approach to arresting cancer cell proliferation. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics.

Future research should focus on several key areas:

-

Structural Elucidation: Determining the precise chemical structure of this compound is essential for structure-activity relationship (SAR) studies and further chemical optimization.

-

Binding Site Identification: Pinpointing the exact binding site of this compound on mitochondrial complex I will provide crucial insights into its mechanism of inhibition and could aid in the design of more potent and selective inhibitors.

-

Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicology studies are necessary to evaluate the drug-like properties of this compound and its suitability for clinical development.

-

Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, particularly those targeting glycolysis, could lead to more effective treatment strategies.

This technical guide serves as a foundational resource for the scientific community to build upon in the ongoing effort to translate our understanding of cellular metabolism into innovative and effective therapies.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazepam binding inhibitor - Wikipedia [en.wikipedia.org]

- 8. Inhibition by rat diazepam-binding inhibitor/acyl-CoA-binding protein of glucose-induced insulin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 10. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preliminary In-Vitro Studies of DBI-2

Introduction

This compound is a novel, semi-synthetic isoflavonoid analog identified as a potent activator of AMP-activated protein kinase (AMPK).[1] It functions by targeting mitochondrial complex I, a key component of the electron transport chain.[1][2][3] By disrupting oxidative phosphorylation (OXPHOS) and reducing cellular ATP generation, this compound triggers metabolic stress, leading to the activation of the AMPK signaling pathway.[2] This mechanism gives this compound significant potential as an anti-cancer agent, particularly in malignancies like colorectal cancer (CRC) that rely on both glycolysis and OXPHOS for energy production and proliferation.[1][2] This document provides a comprehensive overview of the preliminary in-vitro studies of this compound, detailing its effects on cancer cell proliferation, its molecular mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Summary of In-Vitro Efficacy

The anti-proliferative effects of this compound have been quantified in colorectal cancer cell lines. The compound demonstrates potent activity, particularly in inhibiting cell growth and inducing apoptosis. When used in combination with other metabolic inhibitors, such as the GLUT1 inhibitor BAY-876, this compound exhibits synergistic effects.

| Parameter | Cell Line | Value | Conditions |

| IC₅₀ | LS174T (CRC) | 1.14 µM | 5-day exposure |

| IC₅₀ | HCT116 (CRC) | 0.53 µM | 5-day exposure |

| Apoptosis Rate | LS174T (CRC) | 26% | 3 µM this compound |

| Apoptosis Rate | HCT116 (CRC) | 22% | 3 µM this compound |

| Synergy Score | LS174T (CRC) | 25 | Combination with BAY-876 |

| Synergy Score | HCT116 (CRC) | 15 | Combination with BAY-876 |

Data compiled from multiple sources.[4][5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by initiating a cascade of molecular events centered around cellular energy metabolism. The primary target of this compound is mitochondrial complex I.[1][2][5]

-

Inhibition of Mitochondrial Complex I: this compound directly inhibits the activity of mitochondrial complex I, a critical entry point for electrons into the oxidative phosphorylation pathway.[2][3]

-

Disruption of OXPHOS and ATP Depletion: This inhibition disrupts the electron transport chain, leading to a significant reduction in ATP synthesis.[2]

-

Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio activates AMPK, a master regulator of cellular energy homeostasis.

-

Inhibition of Anabolic Pathways: Once activated, AMPK phosphorylates downstream targets to inhibit energy-consuming processes. This includes the suppression of two key pathways crucial for cancer cell growth and proliferation:

-

mTOR Pathway: Activated AMPK leads to a decrease in the phosphorylation of key mTOR pathway components, including P70S6K and S6 ribosomal protein, thereby inhibiting protein synthesis and cell growth.[2][7]

-

Wnt Pathway: this compound treatment results in the reduced expression of Wnt target genes Axin2 and c-Myc, indicating an inhibition of this critical developmental and cancer-related pathway.[2][7]

-

Caption: Signaling pathway of this compound targeting mitochondrial complex I to activate AMPK.

Experimental Protocols

The following are representative protocols for the key in-vitro assays used to characterize this compound. These are based on standard methodologies cited in the relevant research.[3][6]

Cell Proliferation and Viability Assay (IC₅₀ Determination)

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth in colorectal cancer cell lines.

-

Cell Seeding: Plate LS174T and HCT116 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

-

Viability Measurement: After incubation, add 10 µL of a cell viability reagent (e.g., CellTiter-Blue® or MTT) to each well. Incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader according to the manufacturer's instructions.

-

Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

This protocol assesses changes in the phosphorylation status and expression levels of key proteins in the AMPK, mTOR, and Wnt pathways.

-

Cell Lysis: Culture LS174T or HCT116 cells and treat them with 3 µM this compound or DMSO for 24 hours.[2][7] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-AMPK, AMPK, p-ACC, ACC, p-P70S6K, P70S6K, p-S6, S6, Axin2, c-Myc, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay via Flow Cytometry

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

-

Cell Treatment: Seed cells (LS174T, HCT116) and treat with 3 µM this compound or DMSO as described for the Western blot.

-

Cell Harvesting: After the treatment period, collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-